molecular formula C19H23ClN6O2S2 B10889615 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10889615
M. Wt: 467.0 g/mol
InChI Key: KCQPWJGMRBKLPD-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiadiazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of thiosemicarbazide with a suitable diacid chloride.

    Coupling Reactions: The final step involves the coupling of the pyrazole and thiadiazole rings with the piperidine derivative under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitro groups to amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine
  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(propylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine

Uniqueness

The uniqueness of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN6O2S2

Molecular Weight

467.0 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-ethylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H23ClN6O2S2/c1-2-30(27,28)26-11-7-14(8-12-26)18-22-23-19(29-18)21-17-9-10-25(24-17)13-15-5-3-4-6-16(15)20/h3-6,9-10,14H,2,7-8,11-13H2,1H3,(H,21,23,24)

InChI Key

KCQPWJGMRBKLPD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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